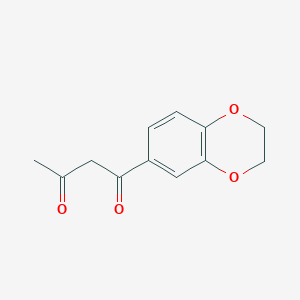
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione” is also known as Ethanone . It has a molecular formula of C10H10O3 and a molecular weight of 178.1846 . Other names for this compound include 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione”:
Antibacterial Agent
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has shown significant potential as an antibacterial agent. Research indicates that this compound can inhibit the growth of bacterial biofilms, particularly against Bacillus subtilis and Escherichia coli . This property makes it a promising candidate for developing new antibacterial treatments, especially in combating biofilm-associated infections which are often resistant to conventional antibiotics.
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes. Specifically, it has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease (cholinesterases) and inflammatory diseases (lipoxygenase).
Environmental Science
Lastly, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione can be studied for its environmental impact and potential use in environmental remediation. Its interactions with various environmental factors can provide insights into how it can be used to mitigate pollution or restore contaminated sites.
These applications highlight the versatility and potential of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione in various scientific fields. Each application opens up new avenues for research and development, contributing to advancements in medicine, chemistry, agriculture, and environmental science.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Springer Article on Bacterial Biofilm Inhibition Springer Article on Enzyme Inhibition
Mécanisme D'action
Target of Action
The primary targets of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes affects multiple biochemical pathways. For instance, the inhibition of cholinesterases can disrupt acetylcholine metabolism, affecting neurotransmission. Similarly, the inhibition of lipoxygenase can impact the arachidonic acid pathway, influencing inflammatory responses .
Pharmacokinetics
The compound’s molecular weight of178.1846 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione’s action include the disruption of normal neurotransmission and inflammatory responses due to the inhibition of cholinesterases and lipoxygenase enzymes . This can lead to various physiological effects, depending on the context of use.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)9-2-3-11-12(7-9)16-5-4-15-11/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYVRFQEADAYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

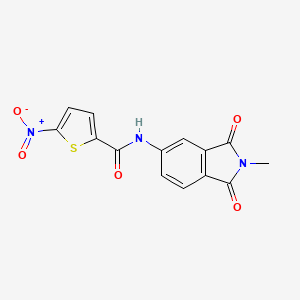
![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)
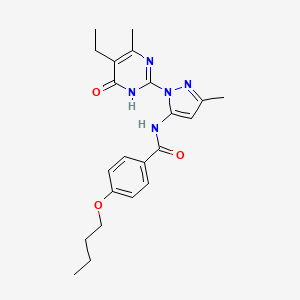
![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

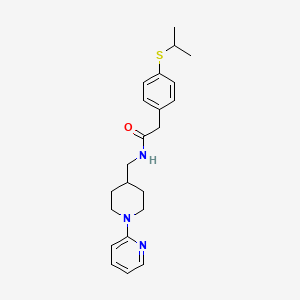

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)
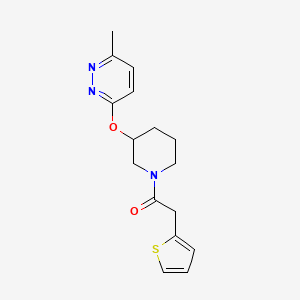
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)